REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][n:6][n:7][c:8]([Cl:12])[c:9]2[cH:10][cH:11]1.[C:19](=[O:20])([O-:21])[O-:22].[CH2:13]1[CH2:14][O:15][CH2:16][CH2:17][NH:18]1.[CH3:25][C:26]#[N:27].[K+:23].[K+:24]>>[Br:1][c:2]1[cH:3][c:4]2[cH:5][n:6][n:7][c:8]([N:18]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nncc2cc(Br)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Brc1ccc2c(N3CCOCC3)nncc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |